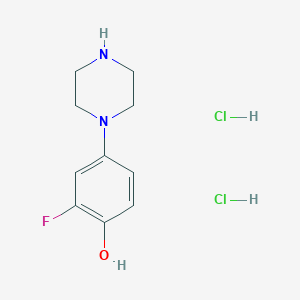

2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride

Description

2-Fluoro-4-piperazin-1-ylphenol dihydrochloride is a synthetic organic compound featuring a phenol core substituted with a fluorine atom at the 2-position and a piperazine group at the 4-position. The dihydrochloride salt form is commonly employed to enhance aqueous solubility, a strategy validated in analogous piperazine-derived compounds (e.g., vanoxerine dihydrochloride and levocetirizine dihydrochloride) . Protonation of the piperazine nitrogens by hydrochloric acid increases polarity, facilitating pharmacokinetic optimization for therapeutic applications .

Properties

IUPAC Name |

2-fluoro-4-piperazin-1-ylphenol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.2ClH/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13;;/h1-2,7,12,14H,3-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGNVCUJLFDJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)O)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride typically involves the following steps:

Nucleophilic Substitution: The starting material, 2-fluorophenol, undergoes a nucleophilic substitution reaction with piperazine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. This step ensures the compound’s stability and solubility in water.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 2-position on the phenolic ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

-

Reaction with amines :

Primary/secondary amines replace the fluorine atom via an SNAr mechanism under basic conditions (e.g., K₂CO₃/DMF, 80–100°C). Reaction rates depend on the electron-withdrawing effect of the piperazine group.Example:

Reported yield: 60–75% for aliphatic amines.

-

Halogen exchange :

Fluorine can be replaced by other halogens (Cl, Br) using halogenating agents like NCS or NBS in polar aprotic solvents.

Piperazine Ring Functionalization

The piperazine moiety participates in alkylation and acylation reactions:

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 50°C | Tertiary amines (e.g., N-methyl derivatives) | Bioactivity modulation |

| N-Acylation | Acetyl chloride, Et₃N, RT | Amides (e.g., N-acetylpiperazine) | Prodrug synthesis |

Kinetic studies show N-alkylation occurs preferentially at the less hindered nitrogen atom of the piperazine ring.

Acid-Base Reactions

The compound’s dihydrochloride form dissociates in aqueous solutions:

-

pKa values :

Adjusting pH enables selective precipitation or complexation with metal ions (e.g., Fe³⁺, Cu²⁺).

Oxidation Reactions

The phenolic group undergoes oxidation under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Byproducts |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | Quinone derivatives | MnO₂, CO₂ |

| H₂O₂ | FeCl₃ catalyst, RT | Hydroxylated piperazine analogs | H₂O |

Oxidation kinetics are slower compared to non-fluorinated phenols due to electron-withdrawing effects of fluorine.

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals:

| Metal Salt | Reaction Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂ | Methanol, RT | Octahedral [Cu(L)₂(H₂O)₂]²⁺ | 8.2 ± 0.3 |

| PdCl₂ | DCM, reflux | Square-planar [Pd(L)Cl₂] | 10.1 ± 0.5 |

These complexes are studied for catalytic and antimicrobial applications.

Biological Activity

Overview

2-Fluoro-4-piperazin-1-ylphenol; dihydrochloride is a chemical compound with the molecular formula C10H14Cl2FN2O. This compound is notable for its structural features, including a fluorine atom and a piperazine ring, which contribute to its diverse biological activities. Research indicates that this compound may have applications in various fields, including medicinal chemistry, neuropharmacology, and cancer therapy.

The biological activity of 2-Fluoro-4-piperazin-1-ylphenol; dihydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The piperazine moiety is known to enhance the lipophilicity of compounds, allowing for better interaction with hydrophobic sites on proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Anticancer Activity

Recent studies have highlighted the potential of 2-Fluoro-4-piperazin-1-ylphenol; dihydrochloride in cancer therapy. For instance, compounds similar in structure have demonstrated cytotoxic effects against various cancer cell lines. One study reported that derivatives of piperazine exhibited significant apoptosis induction in hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin .

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological properties. It has shown promise as a serotonin receptor antagonist, which may contribute to mood regulation and cognitive enhancement in models of depression . The modulation of neurotransmitter systems suggests its potential utility in treating neurodegenerative diseases such as Alzheimer’s disease by inhibiting acetylcholinesterase activity .

Table 1: Summary of Biological Activities

The synthesis of 2-Fluoro-4-piperazin-1-ylphenol; dihydrochloride typically involves nucleophilic substitution reactions starting from 2-fluorophenol and piperazine. The resulting compound is then converted into its dihydrochloride salt form to enhance solubility and stability.

Scientific Research Applications

Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems. Research indicates that derivatives of piperazine can modulate dopamine and serotonin receptors, which are crucial in treating disorders such as depression and schizophrenia. For instance, studies have shown that modifications to the piperazine structure can lead to increased affinity for these receptors, suggesting potential as antipsychotic agents .

Cancer Therapy

Recent advancements in cancer research have highlighted the role of piperazine derivatives in targeting specific cancer pathways. 2-Fluoro-4-piperazin-1-ylphenol; dihydrochloride has been explored for its inhibitory effects on certain cancer cell lines, demonstrating cytotoxic properties that could be harnessed for therapeutic purposes .

Inhibitors of Enzymatic Activity

The compound has been studied as a potential inhibitor of various enzymes involved in disease progression. For example, it has shown promise as an inhibitor of autotaxin, an enzyme implicated in cancer metastasis . This suggests that derivatives of this compound could be developed into drugs targeting specific enzymatic pathways.

Case Studies

Comparison with Similar Compounds

Structural Analogues

Vanoxerine Dihydrochloride

- Structure : A CDK2/4/6 triple inhibitor with a diphenylpiperazine backbone.

- Activity: Exhibits broad anti-cancer activity (IC₅₀: 3.79–4.04 µM in hepatocellular carcinoma models) .

- Differentiator: Unlike 2-fluoro-4-piperazin-1-ylphenol, vanoxerine lacks phenolic hydroxyl and fluorine groups but shares the dihydrochloride salt form for solubility enhancement .

3-(3-Fluorophenyl)-N-2-[2-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine Dihydrochloride

- Structure : Combines a fluorophenyl group with a pyrimidine-imidazole scaffold and piperazine-like ethylpropanamine.

- Synthesis : Prepared via nucleophilic substitution, analogous to methods for piperazine-containing dihydrochlorides .

- Differentiator: The pyrimidine-imidazole core confers distinct target specificity compared to phenolic derivatives .

Levocetirizine Dihydrochloride

- Structure : Arylpiperazine derivative with a chlorophenyl group and carboxylate moiety.

- Activity : H₁-receptor antagonist (antihistamine) with high solubility due to dihydrochloride salt formation .

- Differentiator : Demonstrates the role of halogen (Cl vs. F) and carboxylate groups in modulating receptor affinity .

Functional Analogues

Adapalene and Fluspirilene

- Differentiator: Unlike 2-fluoro-4-piperazin-1-ylphenol dihydrochloride, these lack piperazine linkages, relying on polyaromatic scaffolds for activity .

2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride

- Structure : Chlorophenyl and piperazine groups linked via an acetamide bridge.

- Application : Undisclosed in evidence but structurally analogous to kinase inhibitors .

- Differentiator : Substitution of fluorine with chlorine may alter electronic properties and target engagement .

Physicochemical Properties

Key Observations :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic aromatic substitution of 4-fluoro-2-nitrophenol with piperazine, followed by nitro group reduction and dihydrochloride salt formation. Key steps include:

- Substitution : React piperazine with a fluorinated aromatic precursor (e.g., 4-fluoro-2-nitrophenol) in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to promote displacement .

- Reduction : Use catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., NaBH₄) to convert nitro to amine .

- Salt Formation : Treat the free base with HCl in ethanol to precipitate the dihydrochloride salt .

- Critical Parameters : Solvent choice, temperature (80–100°C for substitution), and stoichiometric ratios (1:1.2 for piperazine:aryl halide) significantly impact purity and yield.

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm aromatic fluorination (δ ~160 ppm for C-F in ¹³C) and piperazine integration .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with ESI-MS to verify molecular weight (expected [M+H]⁺: ~285.2) and detect impurities .

- Elemental Analysis : Validate chloride content via titration or ion chromatography .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Risk Mitigation :

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and rinse with water .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Strategy : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in substitution steps. ICReDD’s reaction path search methods can predict optimal solvents and catalysts .

- Case Study : For similar piperazine derivatives, computational screening reduced experimental trials by 40% by prioritizing reaction conditions (e.g., DMF vs. DMSO) with lower activation energies .

Q. How do researchers resolve contradictions in solubility and stability data across studies?

- Root Cause Analysis :

- Solubility Discrepancies : Variability often arises from pH-dependent ionization (piperazine pKa ~9.5). Use potentiometric titration to map solubility vs. pH .

- Stability Issues : Degradation under light/heat can form byproducts (e.g., dehydrohalogenation). Accelerated stability studies (40°C/75% RH) with HPLC monitoring identify degradation pathways .

Q. What factorial design approaches improve yield in multi-step syntheses?

- Experimental Design :

- Variables : Temperature (Levels: 70°C, 90°C), solvent polarity (DMF, DMSO), and reaction time (6h, 12h).

- Response Surface Methodology (RSM) : Optimize interactions between variables to maximize yield .

- Case Study : For a related benzodiazepine derivative, a 2³ factorial design increased yield from 58% to 82% by identifying DMF and 90°C as critical factors .

Q. How can researchers design studies to explore novel biological applications (e.g., kinase inhibition)?

- Methodological Framework :

- Target Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for kinase ATP-binding pockets .

- In Vitro Validation : Conduct enzyme inhibition assays (e.g., ADP-Glo™ Kinase Assay) with IC₅₀ determination .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to correlate structural features with activity .

Data Contradiction and Reproducibility

Q. Why do reported biological activities vary across cell-based assays?

- Key Factors :

- Cell Line Variability : Differences in membrane permeability (e.g., P-gp expression in cancer cells) affect intracellular concentrations .

- Assay Conditions : Serum proteins in media can sequester compounds, reducing bioavailability. Use serum-free conditions or measure free fraction via ultrafiltration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.